molecular formula C12H19N3O2S B1327045 2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid CAS No. 1218133-64-2

2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1327045
M. Wt: 269.37 g/mol
InChI Key: UZEJRRNNRZLNNF-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .


Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .


Chemical Reactions Analysis

The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture . In particular, they are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

Scientific Research Applications

Heterocyclic System Synthesis

A study by Chaban et al. (2020) explored the synthesis of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates and their subsequent transformation to form new heterocyclic systems, such as 2-aryl-7-oxo-2,7-dihydrothiopyrano[3,4-c]pyrazole-5-carboxylic acids. This represents a novel area in heterocyclic chemistry Chaban et al., 2020.

Synthesis of Functional Derivatives

Prokopenko et al. (2010) synthesized methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their derivatives, which were used for further transformations. This research highlights the adaptability and potential applications in synthesizing functional derivatives Prokopenko et al., 2010.

Antimicrobial Activity

Mruthyunjayaswamy and Basavarajaiah (2009) investigated the synthesis of novel ethyl-5-(ethoxycarbonyl)-4-methylthiazol-2-yl-carbamate compounds and their antimicrobial properties. Their findings contribute to the understanding of the compound's potential in antimicrobial applications Mruthyunjayaswamy & Basavarajaiah, 2009.

Structural and Spectral Investigations

Viveka et al. (2016) conducted structural, spectral, and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, providing valuable insights into the structural aspects of related compounds Viveka et al., 2016.

Enantioselective Processes

Chikusa et al. (2003) explored the enantioselective hydrolysis of various chiral, racemic esters, including 5,5-dimethyl-1,3-thiazolidine-4-carboxylate, catalyzed by different hydrolases. This research is significant for understanding the compound's role in scalable enantioselective processes Chikusa et al., 2003.

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, they continue to be a focus of research in medicinal chemistry . Future research will likely continue to explore the synthesis of new pyrazole derivatives and investigate their potential therapeutic applications.

properties

IUPAC Name

2-[(4-ethyl-3,5-dimethylpyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-4-9-7(2)14-15(8(9)3)5-11-13-10(6-18-11)12(16)17/h10-11,13H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEJRRNNRZLNNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)CC2NC(CS2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid

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